Chirald - 38345-66-3

Chirald

Catalog Number: EVT-293615
CAS Number: 38345-66-3
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,3R)-(+)-4-Dimethylamino-1,2-diphenyl-3-methyl-butan-2-ol, commonly known as Chirald®, is a chiral ligand widely employed in asymmetric synthesis. [] It serves as a crucial component in the preparation of chiral reducing agents, particularly those incorporating zinc. [] These reducing agents exhibit selectivity in reducing prochiral ketones to yield chiral alcohols. [] This capability is vital for synthesizing enantiomerically pure compounds, especially in fields like pharmaceutical and agrochemical development. []

Propargyloxyacetic acids

  • Compound Description: Propargyloxyacetic acids are a class of organic compounds containing both a carboxylic acid and a propargyl ether functional group. [, ] These compounds serve as important starting materials for the synthesis of optically active α-(S)-hydroxy-β-(R)-allenic acids via [, ]-Wittig rearrangement. [, ]
  • Relevance to Chirald®: Chirald® is used as a chiral reducing agent in the synthesis of optically active propargyloxyacetic acids. [, ] The reaction involves the reduction of alkynones to produce chiral propargylic alcohols, which are subsequently alkylated with chloroacetic acid to afford the target propargyloxyacetic acids. [, ]

Alkynones

  • Compound Description: Alkynones are organic compounds characterized by the presence of both an alkyne and a ketone functional group within the molecule. [, ]
  • Relevance to Chirald®: Alkynones serve as the starting materials for the synthesis of optically active propargyloxyacetic acids. [, ] Chirald® plays a crucial role in this synthesis by facilitating the enantioselective reduction of the alkynone to a chiral propargylic alcohol. [, ]

α-(S)-hydroxy-β-(R)-allenic acids

  • Compound Description: α-(S)-hydroxy-β-(R)-allenic acids are chiral compounds containing both an allene and a carboxylic acid functional group. [, ] The specific stereochemistry at the alpha and beta positions is crucial for their biological activity.
  • Relevance to Chirald®: These compounds are synthesized through the [, ]-Wittig rearrangement of optically active propargyloxyacetic acids. [, ] The synthesis of these propargyloxyacetic acids utilizes Chirald® as a key chiral reagent for the enantioselective reduction of alkynone precursors. [, ]

(Propargyloxy)acetic acid esters

  • Compound Description: (Propargyloxy)acetic acid esters are derivatives of propargyloxyacetic acids where the carboxylic acid group is esterified. [] These esters, particularly the methyl ester derivatives, are important intermediates in the synthesis of both trans and cis 1,5-dihydrofurans. [, ]
  • Relevance to Chirald®: Similar to propargyloxyacetic acids, Chirald® is involved in the synthesis of optically active (propargyloxy)acetic acid esters. [] The enantioselective reduction of alkynones by Chirald® followed by alkylation and esterification yields these chiral esters. []

α-(S)-hydroxy-β-(R)-allenic esters & α-(R)-hydroxy-β-(R)-allenic esters

  • Compound Description: These are ester derivatives of the corresponding allenic acids, featuring an ester group in place of the carboxylic acid. [] These compounds are crucial intermediates in the stereospecific synthesis of substituted 2,5-dihydrofurans. []
  • Relevance to Chirald®: The synthesis of these chiral allenic esters starts with the preparation of optically active (propargyloxy)acetic acid esters using Chirald® as a chiral reducing agent. [] Subsequent [, ]-Wittig rearrangement of these esters leads to the formation of the α-hydroxy-β-allenic esters with defined stereochemistry. []

2,5-Dihydrofurans

  • Compound Description: 2,5-Dihydrofurans are heterocyclic organic compounds with a five-membered ring containing one oxygen atom and a double bond. [, ] These compounds are valuable intermediates in the synthesis of various natural products and pharmaceuticals.
  • Relevance to Chirald®: Chiral 2,5-dihydrofurans can be synthesized stereospecifically from α-hydroxy-β-allenic esters. [] The chirality of the dihydrofurans is determined by the stereochemistry of the allenic esters, which are derived from (propargyloxy)acetic acid esters synthesized using Chirald® as a chiral reagent. []

Propoxyphene

  • Compound Description: Propoxyphene is a synthetic opioid analgesic medication. []
  • Relevance to Chirald®: While not directly used in the synthesis of propoxyphene itself, Chirald® is used in the synthesis of its artificial antigen. [] The chiral center in Chirald® allows for the creation of a stereospecific hapten, which is then coupled to bovine serum albumin to create the artificial antigen. [] This artificial antigen can be used to develop immunoassays for propoxyphene detection. []

Acyl Stannanes

  • Compound Description: Acyl stannanes are organotin compounds containing a tin atom directly bonded to an acyl group (R-C=O). [] They serve as versatile intermediates in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
  • Relevance to Chirald®: Chirald® is used in the synthesis of optically active α- and γ-alkoxy and silyloxy allylic stannanes, which are derived from acyl stannanes. [] The reduction of acyl stannanes with Chirald® followed by etherification yields these chiral allylstannanes. []
  • Compound Description: These are a class of organotin compounds featuring a tin atom attached to an allylic system. [] The presence of alkoxy or silyloxy substituents on the allylic system and their position (α or γ) significantly influence their reactivity and stereochemical outcome in reactions. []
  • Relevance to Chirald®: These compounds are synthesized from acyl stannanes using Chirald® as a chiral reducing agent, followed by protection of the resulting alcohol with an appropriate alkoxy or silyloxy group. [] These chiral allylstannanes are valuable reagents for asymmetric synthesis, particularly in the stereoselective construction of complex molecules. []
Source and Classification

Chirald is often derived from natural sources or synthesized through various chemical methods. It belongs to the broader class of chiral molecules, which can be categorized into several types based on their structural characteristics, including chiral amines, chiral alcohols, and chiral acids. The classification of chiral compounds is essential for understanding their synthesis and applications in different fields such as medicinal chemistry and materials science.

Synthesis Analysis

Methods

The synthesis of Chirald can be achieved through several methods, with asymmetric synthesis being the most direct approach. This method involves creating a specific enantiomer from achiral starting materials using chiral catalysts or reagents. Other common methods include:

  • Resolution of Racemates: This classical method separates a racemic mixture into its individual enantiomers using physical, chemical, or biological techniques. Although this method is straightforward and reproducible, it typically yields only 50% of the desired enantiomer .
  • Asymmetric Catalysis: This approach utilizes chiral catalysts to induce chirality in the reaction products. It is favored for its ability to provide high enantiomeric excess and is considered one of the most efficient methods for synthesizing chiral compounds .

Technical Details

The choice of synthesis method depends on various factors, including the desired yield, purity, and cost-effectiveness. Asymmetric synthesis often requires careful control of reaction conditions to optimize the yield and selectivity of the desired enantiomer.

Molecular Structure Analysis

Structure

Chirald has a specific three-dimensional arrangement that defines its chirality. While detailed structural data for Chirald itself may not be widely available in public databases, it typically features one or more stereocenters that contribute to its unique spatial configuration.

Data

The molecular formula and weight can vary based on the specific enantiomer and functional groups present in Chirald. For example, if Chirald were a chiral amine, its molecular structure might include an amine functional group attached to a carbon chain with one or more stereogenic centers.

Chemical Reactions Analysis

Reactions

Chirald participates in various chemical reactions typical for chiral compounds. These can include:

  • Nucleophilic Substitution Reactions: Where a nucleophile replaces a leaving group in a substrate.
  • Addition Reactions: Involving the addition of reagents across double bonds or other reactive sites.

Technical Details

The reactivity of Chirald can be influenced by its stereochemistry, which affects how it interacts with other molecules in both synthetic pathways and biological systems.

Mechanism of Action

Process

The mechanism of action for Chirald largely depends on its application within biological systems. For instance, if used as a pharmaceutical agent, one enantiomer may bind selectively to a target receptor while the other does not. This selective binding is crucial for therapeutic efficacy and safety.

Data

Research indicates that the mechanism typically involves conformational changes upon binding to biological targets, which can lead to downstream effects such as enzyme inhibition or receptor activation.

Physical and Chemical Properties Analysis

Physical Properties

Chirald's physical properties may include:

  • Melting Point: Varies depending on the specific enantiomer.
  • Solubility: Often soluble in polar solvents due to potential functional groups.

Chemical Properties

Chemical properties such as reactivity with acids or bases can also vary based on its structure. For example:

  • Stability: Chirald may exhibit stability under certain conditions but could be sensitive to light or heat depending on its functional groups.
  • Optical Activity: As a chiral compound, Chirald will rotate plane-polarized light, with each enantiomer rotating light in opposite directions.
Applications

Chirald has significant applications across various fields:

  • Pharmaceuticals: Used in drug formulation where specific enantiomers are required for therapeutic effects.
  • Materials Science: Employed in creating chiral materials that can exhibit unique physical properties.
  • Biochemistry: Utilized in studies involving enzyme interactions and metabolic pathways due to its ability to mimic natural substrates.
Historical Evolution of Chirality in Pharmaceutical Sciences

Origins of Stereochemical Recognition in Drug Design

The foundational understanding of molecular chirality began with Louis Pasteur's 1848 separation of enantiomeric crystals of sodium ammonium tartrate, marking the first experimental demonstration of molecular asymmetry [1] [8]. This discovery laid the groundwork for stereochemistry, though its biological implications remained unexplored for decades. By 1903, Arthur Cushny established the principle of enantiospecificity through comparative studies of atropine and hyoscyamine isomers, demonstrating that their physiological effects differed significantly due to stereochemistry [4] [9]. Parallel work by Paul Ehrlich on cocaine enantiomers (1894) revealed differential biological activities, confirming that chiral recognition governs drug-receptor interactions [9]. These early insights culminated in the Easson-Stedman model (1933), proposing that optimal drug-receptor binding requires a minimum of three simultaneous interactions, achievable only by the complementary enantiomer (eutomer), while its mirror image (distomer) exhibits reduced affinity [7] [8].

Table 1: Key Pioneers in Stereochemical Recognition

ScientistContributionYear
Louis PasteurFirst chiral separation (tartrate crystals)1848
Paul EhrlichDifferential activity of cocaine enantiomers1894
Arthur CushnyEnantiospecificity of atropine/hyoscyamine1903
Easson & StedmanThree-point drug-receptor binding model1933

Milestones in Chiral Drug Development: From Thalidomide to Modern Enantiopure Therapeutics

The thalidomide disaster (1957–1961) became the pivotal turning point in chiral drug development. Marketed as a racemic sedative for morning sickness, its (R)-enantiomer provided therapeutic effects, while the (S)-enantiomer caused severe teratogenicity, leading to >10,000 birth defects globally [5] [9]. This tragedy exposed critical gaps in racemate evaluation and spurred innovations in enantioselective synthesis. Post-thalidomide, advancements included:

  • Asymmetric catalysis: Nobel Prize-winning work by Knowles, Noyori, and Sharpless (2001) enabled efficient production of single-enantiomer drugs via chiral catalysts [1].
  • Chiral switches: Racemic drugs were re-engineered as pure enantiomers, exemplified by esomeprazole (derived from omeprazole), which offered 50% higher bioavailability and reduced metabolic variability [4] [6].
  • Beta-blockers: (S)-propranolol demonstrated 100-fold greater β-adrenoceptor affinity than its (R)-counterpart, establishing enantiopurity as essential for cardiovascular efficacy [1] [4].

Table 2: Evolution of Enantiopure Therapeutics

EraDrug ExampleDevelopment Milestone
Pre-1960sRacemic thalidomideUndifferentiated racemates; safety failures
1980s(S)-IbuprofenDistomer inversion to eutomer in vivo
1990s–2000sEsomeprazoleChiral switch via asymmetric synthesis
2000s–PresentLevalbuterolPurified (R)-enantiomer of albuterol; reduced side effects

Paradigm Shifts in Regulatory Frameworks for Chiral Drug Approval

The thalidomide catastrophe triggered comprehensive regulatory reforms. In 1992, the U.S. FDA issued landmark guidelines mandating stereoselective evaluation of chiral drugs, requiring:

  • Enantiomer-specific characterization: Pharmacokinetics, metabolism, and activity data for each enantiomer [3] [6].
  • Manufacturing controls: Proof of chiral stability during synthesis and storage [6].
  • Justification for racemates: Racemic mixtures were permissible only if enantiomers exhibited comparable efficacy/safety or rapid interconversion [3].

Globally, the International Council for Harmonisation (ICH) incorporated stereochemistry into stability testing (ICH Q1E) and pharmacovigilance (ICH E2E) protocols [6]. Modern frameworks emphasize lifecycle surveillance, requiring:

  • Chiral-specific biomarkers: To detect enantiomer accumulation or instability in post-marketing studies.
  • Real-world evidence (RWE): Monitoring enantiomeric ratios in diverse populations, especially those with metabolic polymorphisms [6].

Table 3: Regulatory Evolution for Chiral Drugs

Regulatory BodyPolicy/GuideKey Chiral Requirement
U.S. FDA (1992)Development of New Stereoisomeric DrugsAbsolute configuration must be established early in development
EMA (2005)Risk Management SystemsEnantiomer-specific adverse event monitoring
ICH (2003–2005)Q1E / E2EChiral stability testing; pharmacovigilance planning

Properties

CAS Number

38345-66-3

Product Name

Chirald

IUPAC Name

(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1

InChI Key

INTCGJHAECYOBW-APWZRJJASA-N

SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O

Isomeric SMILES

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.